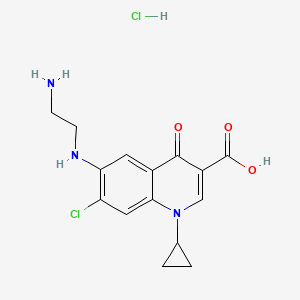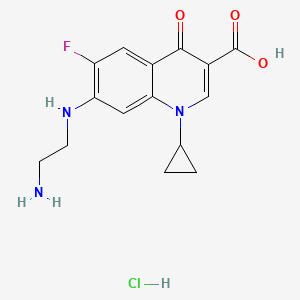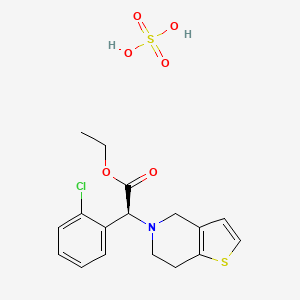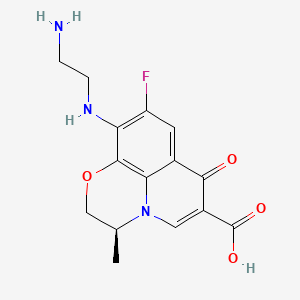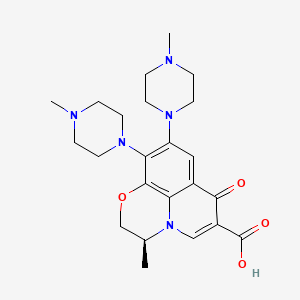
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily used as an anti-leprosy drug due to its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Clofazimine can be synthesized through a multi-step chemical process involving the condensation of 4-chloroaniline with phthalic anhydride, followed by cyclization and subsequent reactions to form the phenazine core. The reaction conditions typically involve high temperatures and the use of strong acids or bases to facilitate the formation of the phenazine ring structure.
Industrial Production Methods: In an industrial setting, Clofazimine is produced through a scaled-up version of the laboratory synthesis process. This involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the quality and consistency of the final product. The process also includes purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Clofazimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of Clofazimine with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Clofazimine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenazine chemistry.
Biology: Investigated for its antimicrobial properties against various pathogens, including bacteria and fungi.
Medicine: Utilized as an anti-leprosy drug due to its ability to inhibit the growth of Mycobacterium leprae.
Industry: Employed in the dye industry for its coloring properties and in the development of new pharmaceuticals.
Mechanism of Action
Clofazimine exerts its effects through multiple mechanisms, including:
Inhibition of bacterial cell wall synthesis: It interferes with the formation of the bacterial cell wall, leading to cell lysis and death.
Modulation of immune response: Clofazimine modulates the host immune response, reducing inflammation and tissue damage.
Generation of reactive oxygen species: It induces the production of reactive oxygen species, which damage bacterial cells.
Molecular Targets and Pathways Involved: Clofazimine targets various molecular pathways, including those involved in cell wall synthesis, immune modulation, and oxidative stress.
Comparison with Similar Compounds
Clofazimine is unique compared to other phenazine derivatives due to its specific chemical structure and biological activity. Similar compounds include:
Phenazine-1-carboxamide: Used as an herbicide and fungicide.
Methylenedioxymethamphetamine (MDMA): Known for its psychoactive properties.
Phenazine methosulfate: Used as a redox mediator in biochemical assays.
Clofazimine stands out for its potent antimicrobial properties and its use in the treatment of leprosy, making it a valuable compound in both medical and industrial applications.
Properties
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4.ClH/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22;/h1-14,27-28H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGVRWXXDDXLML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90690-85-0 |
Source


|
| Record name | N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrocloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




